(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol chemical structure properties
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol chemical structure properties
The Bis-THF Lactol: Structural Properties & Synthetic Utility
Executive Summary
The (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol (commonly referred to as the bis-THF lactol or hemiacetal) is a critical bicyclic intermediate in the synthesis of high-affinity antiretroviral pharmacophores. While often overshadowed by its structural isomer—the C3-alcohol ligand found in Darunavir and Brecanavir —the C2-lactol represents the reactive "pivot point" in the synthetic pathway. It exists in dynamic equilibrium with its open-chain hydroxy-aldehyde form, making it a versatile precursor for Wittig olefinations and stereochemical inversions required to generate the final P2 ligand used in HIV protease inhibitors.
This guide analyzes the physicochemical properties, synthetic generation, and stereochemical imperatives of the bis-THF lactol, distinguishing it from the stable C3-alcohol ligand while highlighting its role in the "backbone binding" strategy against multi-drug resistant HIV strains.
Structural & Stereochemical Analysis
The molecule consists of two fused tetrahydrofuran (THF) rings sharing a C-C bond and a bridgehead oxygen. The stereochemical designation (3aS, 6aR) dictates a cis-fused system, creating a "V-shaped" topology that is essential for its biological function.
1.1 The "2-ol" vs. "3-ol" Distinction
Confusion often arises regarding the numbering of the hydroxyl group in the bis-THF system. It is critical to distinguish the requested molecule (Lactol) from the final drug ligand (Alcohol).
| Feature | (3aS,6aR)-...-2-ol (The Topic) | (3R,3aS,6aR)-...-3-ol (The Drug Ligand) |
| Functional Group | Hemiacetal (Lactol) | Secondary Alcohol |
| Position | C2 (Anomeric carbon adjacent to O1) | C3 (Carbon on the ring backbone) |
| Reactivity | High (Mutarotation, Ring Opening) | Stable (Crystalline solid) |
| Role | Synthetic Intermediate | Final P2 Ligand (Darunavir) |
| State | Viscous Oil / Low-melting Solid | Crystalline Solid (mp 126–128 °C) |
1.2 Conformational Puckering
The cis-fusion at the 3a/6a bridge forces the two five-membered rings into an envelope conformation. This puckering creates a high density of oxygen lone pairs on the concave face of the molecule.
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Endo-effect: The (3aS, 6aR) configuration ensures the rings fold "inward," maximizing van der Waals contacts when bound to the enzyme.
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Anomeric Effect (2-ol specific): As a lactol, the C2-OH group exhibits the anomeric effect, preferring an axial orientation in non-polar solvents, which stabilizes the bicyclic framework against ring opening.
Synthetic Pathways & Process Chemistry[1]
The synthesis of the 2-ol is typically an intermediate step involving the reduction of the corresponding lactone.
2.1 Synthesis Workflow (Lactone Reduction)
The primary route to the (3aS,6aR)-2-ol is the diastereoselective reduction of (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-one .
Reaction Logic:
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Reagent: Diisobutylaluminum hydride (DIBAL-H) is preferred over LiAlH₄ because it can be controlled to stop at the lactol stage at low temperatures (-78 °C), preventing over-reduction to the diol.
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Solvent: Toluene or DCM is used to maintain solubility and temperature control.
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Quenching: Careful acidic quenching is required to prevent the "unzipping" of the acetal functionality.
Figure 1: The central role of the 2-ol (Lactol) as a divergent intermediate in bis-THF chemistry.
Pharmacophore Significance (The "Backbone Binding" Concept)
While the 2-ol is an intermediate, the bis-THF scaffold it establishes is the single most important pharmacophore in modern HIV protease inhibitor design.
3.1 Mechanism of Action
The bis-THF moiety (derived from the 2-ol precursor) is designed to fit into the S2 subsite of the HIV-1 protease.
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The Problem: First-generation inhibitors relied on side-chain interactions. HIV mutated these side chains (V82A, I84V) to develop resistance.
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The Solution (Backbone Binding): The bis-THF oxygen atoms form hydrogen bonds with the Asp29 and Asp30 amide backbone of the protease. Since the virus cannot mutate its own peptide backbone without losing catalytic function, this motif retains potency against multidrug-resistant strains.
Figure 2: The "Backbone Binding" network. The bis-THF core (red) anchors to the enzyme backbone (green), bypassing variable side chains.
Experimental Protocols
4.1 Protocol: Preparation of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
Context: Reduction of the lactone precursor.
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Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
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Dissolution: Dissolve (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-one (1.0 eq) in anhydrous Toluene (0.1 M concentration).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Reduction: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 minutes via syringe pump. Critical: Maintain internal temperature below -70 °C to prevent ring opening.
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Stirring: Stir at -78 °C for 2 hours. Monitor by TLC (stain with Anisaldehyde; lactone spot disappears, lower Rf lactol spot appears).
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Quench: Quench with Methanol (5 mL) at -78 °C, followed by a saturated solution of Rochelle's salt (Potassium Sodium Tartrate).
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Workup: Warm to room temperature. Stir vigorously until the aluminum emulsion clears (approx. 1-2 hours). Extract with Ethyl Acetate (3x).[1]
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Isolation: Dry organics over Na₂SO₄ and concentrate in vacuo. The product is obtained as a colorless, viscous oil.
4.2 Analytical Characterization (NMR)
The 2-ol exists as a mixture of anomers (α/β) and potentially the open-chain aldehyde depending on the solvent.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 1H NMR | 5.50 - 5.70 | Doublet/Multiplet | H-2 (Anomeric proton) |
| 1H NMR | 5.8 - 6.0 | Doublet | H-6a (Bridgehead) |
| 13C NMR | ~98.0 - 102.0 | CH | C-2 (Hemiacetal carbon) |
| 13C NMR | ~109.0 | CH | C-6a (Acetal bridgehead) |
Note: Spectra in CDCl₃ may show broadening due to mutarotation. Adding a drop of D₂O exchanges the OH and simplifies the coupling.
Stability & Handling
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Thermal Instability: Unlike the stable 3-ol ligand, the 2-ol lactol is thermally sensitive. It should be stored at -20 °C under inert gas.
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Acid Sensitivity: Traces of acid will catalyze the equilibrium toward the open-chain aldehyde or promote dehydration to the dihydrofuran.
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Chromatography: Silica gel chromatography can degrade the lactol. Use neutralized silica (triethylamine treated) or proceed immediately to the next synthetic step.
References
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Ghosh, A. K., et al. "Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance." Journal of Medicinal Chemistry, vol. 49, no. 17, 2006, pp. 5252–5261. Link
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Surleraux, D. L., et al. "Discovery of Darunavir (TMC114): A Potent, Nonpeptidic HIV Protease Inhibitor." Journal of Medicinal Chemistry, vol. 48, no. 6, 2005, pp. 1813–1822. Link
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UA/Tibotec Patents. "Process for the preparation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol." World Intellectual Property Organization, WO2005063770A1. Link
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PubChem Compound Summary. "(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol" (and related lactol derivatives). National Center for Biotechnology Information. Link
